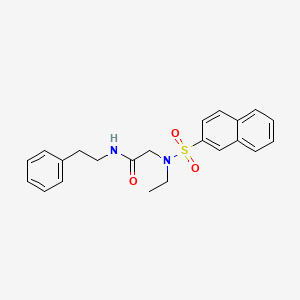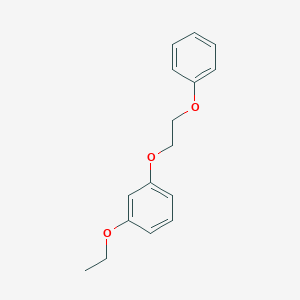![molecular formula C22H17BrClNO4 B5226176 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. BDB is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.
作用机制
BDB acts as a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes. BDB also exhibits affinity for other receptors such as dopamine and adrenergic receptors, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
BDB has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. BDB has been reported to produce psychedelic effects similar to other phenethylamines such as 2C-B and MDMA. These effects include altered perception of time, space, and self, enhanced emotional empathy, and increased sociability. BDB has also been shown to produce mild to moderate cardiovascular effects such as increased heart rate and blood pressure.
实验室实验的优点和局限性
BDB has several advantages as a research chemical, including its high potency, selectivity for serotonin receptors, and relatively low toxicity. However, BDB also has several limitations that need to be considered when designing experiments, including the lack of standardized dosing protocols, the potential for off-target effects, and the limited availability of the compound.
未来方向
There are several potential future directions for research on BDB, including the development of new drugs based on its chemical structure, the exploration of its potential therapeutic applications in various psychiatric and neurological disorders, and the elucidation of its mechanisms of action at the molecular and cellular levels. Additionally, further studies are needed to clarify the long-term effects of BDB on various physiological systems and to establish its safety profile. Overall, BDB represents a promising tool for advancing our understanding of the role of serotonin receptors in health and disease.
合成方法
The synthesis of BDB involves the reaction between 4-bromo-2-(2-chlorobenzoyl)aniline and 3,5-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
BDB has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. In pharmacology, BDB has been shown to exhibit serotonin receptor agonist properties, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety. In neuroscience, BDB has been used as a tool to study the role of serotonin receptors in various physiological and pathological processes such as pain, addiction, and mood disorders. In medicinal chemistry, BDB has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZCNSRDTIFWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-5-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5226097.png)
![1-(2,3-dichlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226104.png)
![N,N'-1,2-ethanediylbis[N-(diphenylmethyl)benzamide]](/img/structure/B5226110.png)

![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)

![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)
![5,5,6,7,7-pentamethyl-1-(1-naphthyl)tetrahydroimidazo[1,5-b][1,2,4]oxadiazol-2(1H)-one](/img/structure/B5226136.png)

![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)

